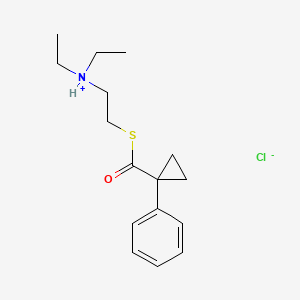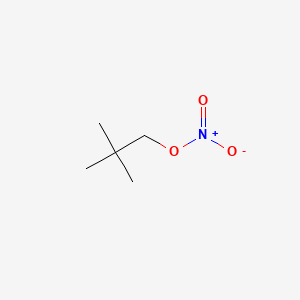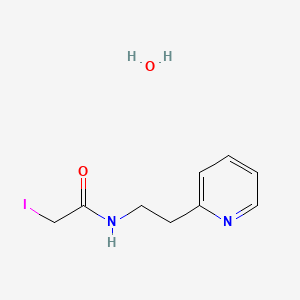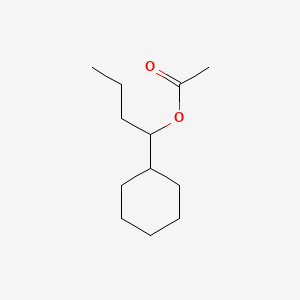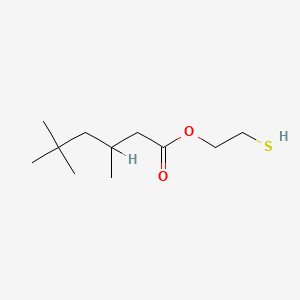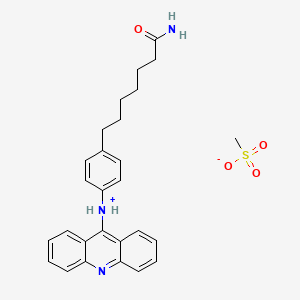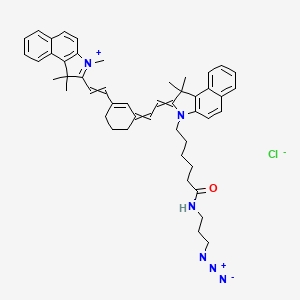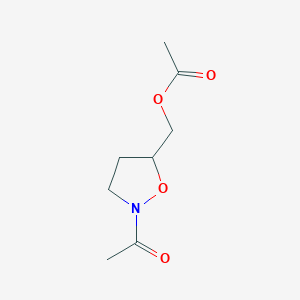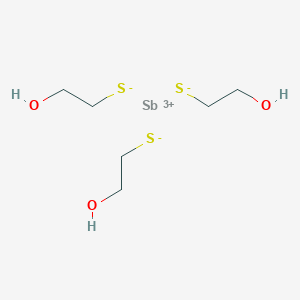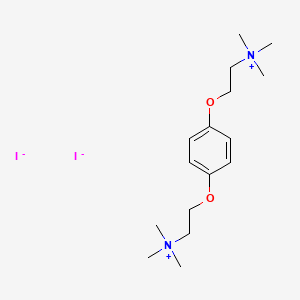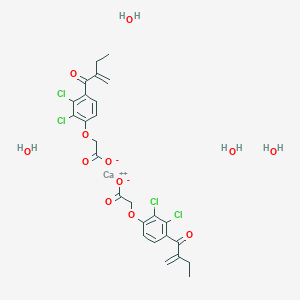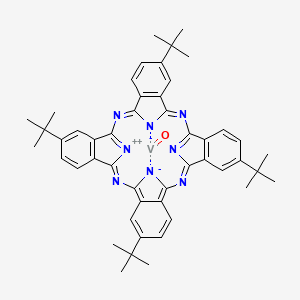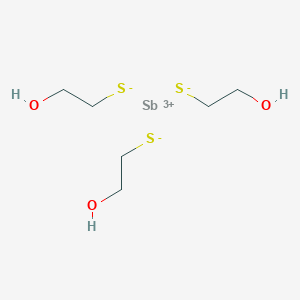
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(2-Mercaptoethanolato-o,s)antimony is an organometallic compound with the chemical formula Sb(SCH2CH2OH)3This compound is characterized by the presence of antimony coordinated with three 2-mercaptoethanol ligands, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of tris-(2-Mercaptoethanolato-o,s)antimony typically involves the reaction of antimony trichloride (SbCl3) with 2-mercaptoethanol (HSCH2CH2OH) in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3HSCH2CH2OH→Sb(SCH2CH2OH)3+3HCl
Analyse Chemischer Reaktionen
Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different antimony species.
Substitution: The 2-mercaptoethanol ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris-(2-Mercaptoethanolato-o,s)antimony has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s thiol groups make it useful in studying thiol-disulfide exchange reactions and in the development of thiol-based bioconjugates.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s antimony center can also participate in coordination chemistry, forming complexes with other molecules and ions .
Vergleich Mit ähnlichen Verbindungen
Tris-(2-Mercaptoethanolato-o,s)antimony can be compared with other similar compounds, such as:
Antimony tris(thiolate): Similar in structure but with different thiolate ligands.
Antimony tris(alkoxide): Contains alkoxide ligands instead of thiolates.
Antimony tris(carboxylate): Features carboxylate ligands.
The uniqueness of tris-(2-Mercaptoethanolato-o,s)antimony lies in its specific combination of antimony and 2-mercaptoethanol ligands, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
71215-72-0 |
|---|---|
Molekularformel |
C6H15O3S3Sb |
Molekulargewicht |
353.1 g/mol |
IUPAC-Name |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
InChI-Schlüssel |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
Kanonische SMILES |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


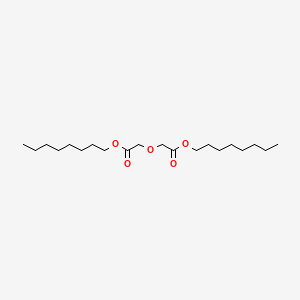
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)
